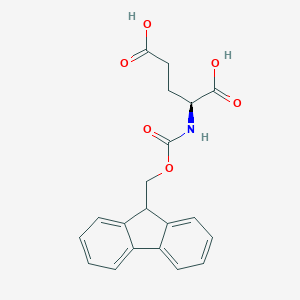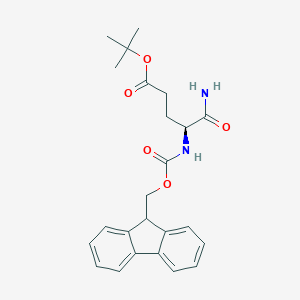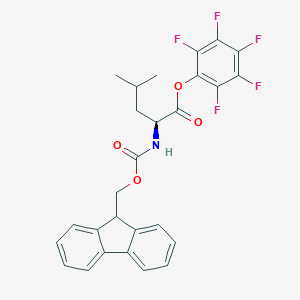
Fmoc-β-クロロ-L-アラニン
説明
Fmoc-beta-chloro-L-alanine is a derivative of L-alanine . L-Alanine is a non-essential amino acid for human development and is one of the 20 amino acids encoded by the genetic code . It is used in Fmoc solid-phase peptide synthesis .
Synthesis Analysis
During the Fmoc-protection of H-alpha-Me-Val-OH, an unknown side product was found and isolated. The characterization using various analytical methods led unambiguously to the result that Fmoc-beta-Ala-OH was formed during the reaction .Molecular Structure Analysis
The molecular structure of Fmoc-beta-chloro-L-alanine is influenced by the pH of the environment . At pH 7.4, Fmoc-FV exhibited a stiffer hydrogel than at pH 8.5 .Chemical Reactions Analysis
Fmoc-beta-chloro-L-alanine is formed during the reaction with Fmoc-OSu, following a mechanism that involved many deprotonation and elimination steps and a Lossen-type rearrangement as a key sequence .Physical And Chemical Properties Analysis
Fmoc-beta-chloro-L-alanine has a molecular weight of 345.8 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . It also has a rotatable bond count of 6 .科学的研究の応用
固相ペプチド合成 (SPPS)
“Fmoc-β-クロロ-L-アラニン” は、Fmoc 固相ペプチド合成におけるビルディングブロックとして一般的に使用されます。 この方法は、医薬品開発やプロテオミクスなど、さまざまな分野で重要なペプチドの効率的で迅速なアセンブリを可能にします .
トリアゾロペプチドおよびアザペプチドの合成
この化合物は、修飾されたバックボーンを持つペプチドのクラスであるトリアゾロペプチドおよびアザペプチドの調製に使用されます。 これらの修飾は、治療用途で有用な独特の化学的および生物学的特性を与える可能性があります .
ペプチド合成のためのリンカー
Fmoc 固相ペプチド合成によって、モノリシック GMA-EDMA(グリシジルメタクリレート-コ-エチレンジメタクリレート)マトリックスにペプチドを合成するためのリンカーとして役立ちます。 このアプリケーションは、研究および治療用途のための精密な構造構成を持つペプチドを作成する上で重要です .
自己組織化材料
“Fmoc-β-クロロ-L-アラニン”を含むFmoc保護脂肪族アミノ酸の自己組織化特性により、独自の特性を持つ構造が形成されます。 これらの構造は、抗菌材料やさまざまな産業用の乳化剤など、さまざまな用途のための生体有機足場として役立ちます .
抗バイオフィルムコーティング材料
“Fmoc-β-クロロ-L-アラニン”を含むFmoc-AA分子は、抗バイオフィルムコーティング材料として潜在的な用途があります。 これらのコーティングは、従来の治療法に抵抗性があるため根絶が難しい、バイオフィルム関連感染症の治療に使用できます .
ビスカチオン性ポルフィリンペプチドの合成
“Fmoc-β-クロロ-L-アラニン”は、ビスカチオン性ポルフィリンペプチドの合成に使用されます。 これらのペプチドは、光活性化化合物を用いて病気の細胞を標的とする治療法である光線力学療法に用途があります .
将来の方向性
作用機序
Target of Action
Fmoc-beta-chloro-L-alanine, also known as Fmoc-β-alanine, is primarily used in the field of peptide synthesis . Its primary targets are the amino groups of peptides, which it protects during the synthesis process .
Mode of Action
The Fmoc group in Fmoc-beta-chloro-L-alanine acts as a protecting group for amines during peptide synthesis . It can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
Fmoc-beta-chloro-L-alanine is used in the solid-phase peptide synthesis (SPPS) pathway . In this pathway, it acts as a linker to synthesize peptides on a monolithic GMA-EDMA (glycidyl methacrylate-co-ethylene dimethacrylate) matrix . The Fmoc group’s stability to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid is beneficial for monitoring coupling and deprotection reactions .
Pharmacokinetics
It’s worth noting that the compound’s stability and reactivity under various conditions (eg, exposure to bases) are crucial for its role in peptide synthesis .
Result of Action
The result of Fmoc-beta-chloro-L-alanine’s action is the successful synthesis of peptides with the desired sequence and structure . By protecting the amino groups during synthesis, it prevents unwanted side reactions, thereby ensuring the correct assembly of the peptide .
Action Environment
The action of Fmoc-beta-chloro-L-alanine is influenced by various environmental factors. For instance, the presence of a base is necessary for the removal of the Fmoc group . Additionally, the compound’s stability under different temperatures and pH levels can impact its efficacy and stability during peptide synthesis .
生化学分析
Biochemical Properties
Fmoc-beta-chloro-L-alanine plays a crucial role in biochemical reactions, primarily in the synthesis of peptides. It is used as a building block in solid-phase peptide synthesis, where the Fmoc group serves as a temporary protecting group for the amino group of the alanine residue. The chlorine atom on the beta carbon makes the compound reactive, allowing it to participate in various chemical reactions, such as nucleophilic substitution and elimination reactions .
In biochemical reactions, Fmoc-beta-chloro-L-alanine interacts with enzymes and proteins involved in peptide synthesis. For example, it can be used to introduce dehydroalanine residues into peptides, which can then form cross-links with other amino acids, enhancing the stability and functionality of the peptide . The compound’s reactivity also allows it to be used in the synthesis of cyclic peptides, where it can facilitate ring closure reactions .
Cellular Effects
The effects of Fmoc-beta-chloro-L-alanine on various types of cells and cellular processes are primarily related to its role in peptide synthesis. When introduced into cells, the compound can influence cell function by modifying peptides and proteins that are critical for cellular processes. For instance, the incorporation of Fmoc-beta-chloro-L-alanine into peptides can affect cell signaling pathways by altering the structure and function of signaling molecules .
Additionally, Fmoc-beta-chloro-L-alanine can impact gene expression and cellular metabolism by modifying peptides that regulate these processes. The presence of the chlorine atom and the Fmoc group can lead to changes in the stability and activity of the peptides, thereby influencing cellular functions .
Molecular Mechanism
At the molecular level, Fmoc-beta-chloro-L-alanine exerts its effects through several mechanisms. The Fmoc group provides protection to the amino group of the alanine residue during peptide synthesis, preventing unwanted reactions. The chlorine atom on the beta carbon makes the compound reactive, allowing it to participate in nucleophilic substitution and elimination reactions .
Fmoc-beta-chloro-L-alanine can form covalent bonds with other biomolecules, such as enzymes and proteins, through its reactive chlorine atom. This interaction can lead to enzyme inhibition or activation, depending on the nature of the reaction . Additionally, the compound can induce changes in gene expression by modifying peptides that regulate transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-beta-chloro-L-alanine can change over time due to its stability and degradation properties. The compound is generally stable under standard storage conditions, but it can degrade over time when exposed to light, heat, or moisture . This degradation can lead to a decrease in its reactivity and effectiveness in peptide synthesis.
Long-term studies have shown that Fmoc-beta-chloro-L-alanine can have lasting effects on cellular function when used in in vitro or in vivo experiments. For example, the incorporation of the compound into peptides can result in stable modifications that persist over time, influencing cellular processes and functions .
Dosage Effects in Animal Models
The effects of Fmoc-beta-chloro-L-alanine can vary with different dosages in animal models. At low doses, the compound can be used effectively in peptide synthesis without causing significant adverse effects. At high doses, Fmoc-beta-chloro-L-alanine can exhibit toxic effects, such as cellular toxicity and disruption of normal cellular functions .
Threshold effects have been observed in studies, where a certain dosage level is required to achieve the desired biochemical modifications without causing toxicity. It is important to carefully control the dosage of Fmoc-beta-chloro-L-alanine in animal studies to avoid adverse effects and ensure the desired outcomes .
Metabolic Pathways
Fmoc-beta-chloro-L-alanine is involved in several metabolic pathways, primarily related to peptide synthesis. The compound interacts with enzymes such as alanine racemase and alanine dehydrogenase, which play roles in the metabolism of alanine and its derivatives . These interactions can affect metabolic flux and the levels of metabolites in cells.
The presence of the Fmoc group and the chlorine atom can also influence the metabolic pathways by altering the reactivity and stability of the compound. For example, the Fmoc group can be removed under basic conditions, allowing the alanine residue to participate in further metabolic reactions .
Transport and Distribution
Within cells and tissues, Fmoc-beta-chloro-L-alanine is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . These interactions can affect the localization and accumulation of the compound in specific tissues and cells.
The distribution of Fmoc-beta-chloro-L-alanine can also be influenced by its chemical properties, such as its solubility and reactivity. The presence of the Fmoc group and the chlorine atom can affect the compound’s ability to interact with cellular components and influence its transport and distribution .
Subcellular Localization
Fmoc-beta-chloro-L-alanine exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, the presence of the Fmoc group can influence the localization of the compound to the endoplasmic reticulum or other organelles involved in peptide synthesis .
The subcellular localization of Fmoc-beta-chloro-L-alanine can also impact its interactions with other biomolecules and its overall activity. By localizing to specific cellular compartments, the compound can exert its effects more efficiently and selectively .
特性
IUPAC Name |
(2R)-3-chloro-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO4/c19-9-16(17(21)22)20-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,23)(H,21,22)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NICWPULFDZCIBU-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101203107 | |
| Record name | 3-Chloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101203107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
212651-52-0 | |
| Record name | 3-Chloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=212651-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101203107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Glycine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucyl]-](/img/structure/B557485.png)


![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B557511.png)




